N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), a fluorophenyl group (a phenyl ring with a fluorine substituent), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is also bonded to a nitrogen atom). The exact properties and behavior of this compound would depend on the specific arrangement and interaction of these groups .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would be quite complex. The pyrrolidinone ring, fluorophenyl group, and sulfonamide group would each contribute to the overall structure. The exact three-dimensional shape of the molecule would depend on the specific spatial arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the fluorine atom on the phenyl ring could potentially be reactive. The carbonyl group in the pyrrolidinone ring might also be reactive. Without specific studies or data on this compound, it’s difficult to predict its exact reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups like the sulfonamide, fluorophenyl, and pyrrolidinone would all influence its properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-12-7-13(2)19(14(3)8-12)26(24,25)21-16-10-18(23)22(11-16)17-6-4-5-15(20)9-17/h4-9,16,21H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFYDSSSJYOFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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